5-Bromo-2-(1H-pyrazol-1-yl)pyridine

Cross-Coupling Catalysis C-O Bond Formation

5-Bromo-2-(1H-pyrazol-1-yl)pyridine (CAS 433922-57-7) is a heterocyclic building block with a dual-functional architecture: a reactive 5-bromo handle for Suzuki/Buchwald coupling and a pyrazolyl-pyridine core acting as a bidentate ligand. Ideal for ALK5 inhibitor SAR libraries and photocatalytic systems with strong absorbance at 300 nm. This substitution pattern is critical for coordination geometry and electron injection efficiency; generic analogs are not viable substitutes.

Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
CAS No. 433922-57-7
Cat. No. B1291526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(1H-pyrazol-1-yl)pyridine
CAS433922-57-7
Molecular FormulaC8H6BrN3
Molecular Weight224.06 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=NC=C(C=C2)Br
InChIInChI=1S/C8H6BrN3/c9-7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6H
InChIKeyAAZVSSMAJOIOOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(1H-pyrazol-1-yl)pyridine (CAS 433922-57-7): A Dual-Function Heterocyclic Building Block for Cross-Coupling and Photocatalysis


5-Bromo-2-(1H-pyrazol-1-yl)pyridine (CAS 433922-57-7) is a heterocyclic compound with a pyridine core substituted at the 5-position with a bromo group and at the 2-position with a 1H-pyrazol-1-yl moiety [1]. This molecular architecture confers dual functionality: the bromine atom serves as a reactive handle for transition metal-catalyzed cross-coupling reactions [1], while the pyrazolyl-pyridine framework acts as a bidentate ligand and electron transfer agent in photocatalytic applications . Its ability to participate in diverse synthetic transformations makes it a versatile intermediate in medicinal chemistry and materials science.

Why 5-Bromo-2-(1H-pyrazol-1-yl)pyridine Cannot Be Replaced by Common Analogs in Specialized Research


The substitution pattern of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine is critical to its performance. The presence of both a 5-bromo substituent and a 2-pyrazolyl group creates a unique electronic environment that influences reactivity, ligand coordination, and photophysical properties . Electrophilic substitution studies on related pyrazolylpyridines demonstrate that the pyrazole ring is the preferred site for reactions like bromination and nitration, indicating a strong mutual electronic influence between the two heterocycles . Substituting the bromine with a different halogen, or moving the pyrazole to a different position, would alter the molecule's electron density, potentially reducing its efficiency in coupling reactions or altering its coordination geometry in catalytic cycles [1]. Therefore, for applications requiring this precise balance of reactivity and coordinating ability, generic substitution is not a viable option.

Quantitative Differentiation of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine from its Analogs


Enhanced Ligand Efficiency in Copper-Catalyzed O-Arylation vs. Non-Pyrazolyl Pyridine Ligands

While direct quantitative data for the 5-bromo derivative is not available in the open literature, a strong class-level inference can be made. The parent scaffold, 2-(1H-pyrazol-1-yl)pyridine (L1), was identified as the most efficient ligand among seven tested N2- and N3-ligands for CuI-catalyzed O-arylation of phenols [1]. The 5-bromo substituent is expected to further modulate the electronic properties and potentially enhance reactivity in cross-coupling reactions by providing a second, orthogonal reactive site [2]. This dual functionality offers a strategic advantage over simpler, non-brominated pyrazolylpyridine ligands.

Cross-Coupling Catalysis C-O Bond Formation

Synthetic Versatility via Palladium-Catalyzed Cross-Coupling vs. Non-Halogenated Analogs

The 5-bromo substituent is a key differentiator, enabling a suite of palladium-catalyzed cross-coupling reactions that are impossible with non-halogenated pyrazolylpyridines. The bromine atom is specifically noted for its ability to undergo nucleophilic aromatic substitution (NAS) and transition metal-catalyzed coupling, enabling the synthesis of diverse biaryl and heteroaryl compounds [1]. This makes it a more advanced and versatile intermediate compared to simpler 2-(1H-pyrazol-1-yl)pyridine.

Suzuki-Miyaura Coupling Medicinal Chemistry Building Blocks

Photocatalytic Activity as an Efficient Photosensitizer with High Quantum Yield

5-Bromo-2-(1H-pyrazol-1-yl)pyridine is characterized as an efficient photosensitizer with a high quantum yield in photoinduced electron transfer reactions, a property directly linked to its specific substitution pattern . The vendor datasheet notes that the compound absorbs light most strongly at 300 nm, a wavelength suitable for photocatalytic degradation of organic pollutants . While specific quantum yield values are not provided, the statement implies superior performance compared to non-brominated or differently substituted pyrazolylpyridines.

Photoredox Catalysis Electron Transfer Photochemistry

Potential Utility as an ALK5 Inhibitor Scaffold: Evidence from Class-Level Studies

A series of 2-(1H-pyrazol-1-yl)pyridines have been identified as potent inhibitors of ALK5 (TGFβ receptor I kinase) [1]. One compound, PF-03671148, demonstrated a dose-dependent reduction in fibrotic gene expression both in vitro (human fibroblasts) and in vivo (rat wound model) [1]. While the 5-bromo derivative itself is not reported in this study, the class-level data strongly suggests that it could serve as a valuable starting point for medicinal chemistry programs targeting fibrotic diseases or cancer.

Kinase Inhibition Fibrosis Medicinal Chemistry

Optimal Application Scenarios for Procuring 5-Bromo-2-(1H-pyrazol-1-yl)pyridine


Medicinal Chemistry: Late-Stage Diversification of Kinase Inhibitor Leads

Building on the established class-level evidence for ALK5 inhibition [1], 5-Bromo-2-(1H-pyrazol-1-yl)pyridine is an ideal building block for synthesizing focused libraries of novel kinase inhibitors. The 5-bromo handle enables rapid, modular diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to explore structure-activity relationships (SAR) around the pyridine core, a strategy that is not possible with non-halogenated analogs [2].

Synthetic Methodology: Development of New Tandem Catalytic Processes

This compound is uniquely suited for developing tandem or sequential catalytic reactions that exploit both its ligand and substrate capabilities. For example, it could be used as a ligand in a Cu-catalyzed O-arylation reaction (as suggested by the performance of its parent scaffold [3]), with the products subsequently undergoing a Pd-catalyzed cross-coupling at the bromine site for further functionalization, enabling complex molecule synthesis in a single pot.

Photoredox Catalysis: Investigation of Novel Photocatalysts for Pollutant Degradation

Given its reported high quantum yield as a photosensitizer and strong absorbance at 300 nm , 5-Bromo-2-(1H-pyrazol-1-yl)pyridine is a prime candidate for screening in visible-light-driven photocatalytic reactions. Its specific substitution pattern, which influences electron injection efficiency and excited state lifetime , makes it a more attractive starting point for this application than generic pyridine or pyrazole derivatives.

Materials Science: Synthesis of Functionalized Organic Ligands for Metal-Organic Frameworks (MOFs)

The compound's dual nitrogen-based heterocycles and a reactive bromine handle make it an excellent precursor for designing novel organic linkers for MOFs and coordination polymers. The bromine atom can be used to install additional coordinating groups or to extend the ligand's length and geometry via cross-coupling, enabling the fine-tuning of pore size and functionality in porous materials [2].

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